molecular formula C18H14BrClN2O4S B3633639 5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid

5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B3633639
M. Wt: 469.7 g/mol
InChI Key: IZTOTAQCKOFSRQ-FARCUNLSSA-N
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Description

5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a chlorobenzoic acid moiety, and a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid typically involves multiple stepsThe final step involves the coupling of the intermediate with 2-chlorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the brominated phenyl group can produce 2-methoxyphenylprop-2-enoyl carbamothioyl chloride .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, 5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The brominated phenyl group and the carbamothioyl linkage play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxycinnamic acid: Similar in structure but lacks the carbamothioyl and chlorobenzoic acid groups.

    2-Chloro-5-bromo-4-methoxybenzoic acid: Contains similar functional groups but differs in the overall structure.

Uniqueness

The uniqueness of 5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4S/c1-26-15-6-3-11(19)8-10(15)2-7-16(23)22-18(27)21-12-4-5-14(20)13(9-12)17(24)25/h2-9H,1H3,(H,24,25)(H2,21,22,23,27)/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTOTAQCKOFSRQ-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid
Reactant of Route 3
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid
Reactant of Route 5
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid
Reactant of Route 6
5-({[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-2-chlorobenzoic acid

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